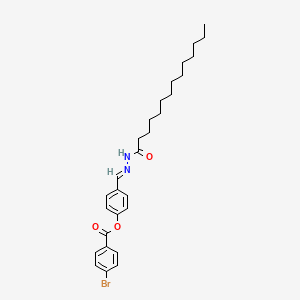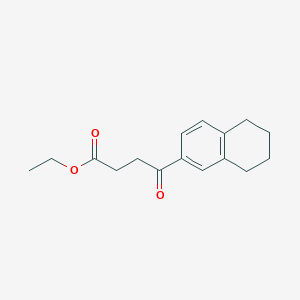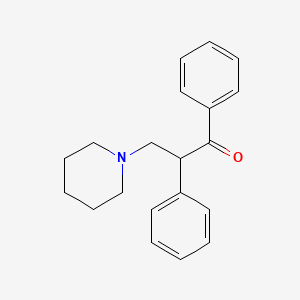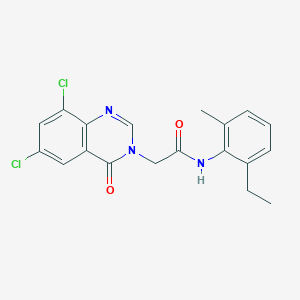
4-(2-Tetradecanoylcarbohydrazonoyl)phenyl 4-bromobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Tetradecanoylcarbohydrazonoyl)phenyl 4-bromobenzoate is a complex organic compound with the molecular formula C28H37BrN2O3 This compound is notable for its unique structure, which combines a tetradecanoylcarbohydrazonoyl group with a bromobenzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Tetradecanoylcarbohydrazonoyl)phenyl 4-bromobenzoate typically involves a multi-step process:
-
Formation of the Tetradecanoylcarbohydrazonoyl Intermediate: : This step involves the reaction of tetradecanoic acid with hydrazine to form tetradecanoyl hydrazide. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions.
-
Coupling with 4-Bromobenzoic Acid: : The tetradecanoyl hydrazide is then reacted with 4-bromobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). This reaction typically occurs at room temperature and results in the formation of the desired product.
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial production would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Tetradecanoylcarbohydrazonoyl)phenyl 4-bromobenzoate can undergo various chemical reactions, including:
-
Substitution Reactions: : The bromine atom in the 4-bromobenzoate moiety can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
-
Hydrolysis: : The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide in aqueous solutions.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, substitution with an amine would yield an amide.
Hydrolysis: The major products are 4-bromobenzoic acid and the corresponding alcohol from the ester group.
Wissenschaftliche Forschungsanwendungen
4-(2-Tetradecanoylcarbohydrazonoyl)phenyl 4-bromobenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Wirkmechanismus
The mechanism by which 4-(2-Tetradecanoylcarbohydrazonoyl)phenyl 4-bromobenzoate exerts its effects depends on its specific application. For instance, in biological systems, it may interact with specific enzymes or receptors, modulating their activity. The tetradecanoylcarbohydrazonoyl group could facilitate interactions with lipid membranes, while the bromobenzoate moiety might be involved in binding to protein targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Tetradecanoylcarbohydrazonoyl)phenyl 2-bromobenzoate: Similar structure but with the bromine atom in a different position, which can affect its reactivity and applications.
4-(2-Tetradecanoylcarbohydrazonoyl)phenyl 4-chlorobenzoate: Substitution of bromine with chlorine, which may alter its chemical properties and biological activity.
Uniqueness
4-(2-Tetradecanoylcarbohydrazonoyl)phenyl 4-bromobenzoate is unique due to the specific positioning of the bromine atom and the combination of the tetradecanoylcarbohydrazonoyl and bromobenzoate groups
Eigenschaften
CAS-Nummer |
765274-17-7 |
|---|---|
Molekularformel |
C28H37BrN2O3 |
Molekulargewicht |
529.5 g/mol |
IUPAC-Name |
[4-[(E)-(tetradecanoylhydrazinylidene)methyl]phenyl] 4-bromobenzoate |
InChI |
InChI=1S/C28H37BrN2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-27(32)31-30-22-23-14-20-26(21-15-23)34-28(33)24-16-18-25(29)19-17-24/h14-22H,2-13H2,1H3,(H,31,32)/b30-22+ |
InChI-Schlüssel |
MWRODBLPFNQQCT-JBASAIQMSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Br |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)NN=CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Hydroxy-3-methoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone](/img/structure/B12012082.png)

![N-(3,4-dimethylphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12012087.png)
![Ethyl 2-{[(2-fluorophenoxy)acetyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B12012105.png)


![Allyl 2-[3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12012127.png)


![N-ethyl-2-{[(2-methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12012139.png)
![Ethyl 2-(1-ethyl-2-oxoindolin-3-ylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12012140.png)
